2-amino-N,N-dimethylacetamide;acetate
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Overview
Description
2-Amino-N,N-dimethylacetamide acetate is an organic compound with the molecular formula C6H14N2O3. It is a derivative of acetamide, featuring an amino group and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-N,N-dimethylacetamide acetate can be synthesized through the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The process can be represented by the following equation: [ \text{CH}_3\text{CO}_2\text{H} \cdot \text{HN}(\text{CH}_3)_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON}(\text{CH}_3)_2 ]
Industrial Production Methods
In industrial settings, the production of 2-amino-N,N-dimethylacetamide acetate involves the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out through multistage distillation in rectification columns, yielding the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethylacetamide acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to form acetic acid and dimethylamine. [ \text{CH}_3\text{CON}(\text{CH}_3)_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COOH} + (\text{CH}_3)_2\text{NH}_2^+ \text{Cl}^- ]
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used for hydrolysis reactions.
Bases: The compound is resistant to bases, making it stable under basic conditions.
Major Products Formed
The major products formed from the hydrolysis of 2-amino-N,N-dimethylacetamide acetate are acetic acid and dimethylamine .
Scientific Research Applications
2-Amino-N,N-dimethylacetamide acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of fibers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylacetamide acetate involves its role as a polar solvent in organic synthesis. It facilitates various chemical reactions by stabilizing reaction intermediates and enhancing the solubility of reactants. The compound’s molecular structure allows it to interact with different molecular targets and pathways, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylacetamide (DMAc): Similar in structure but lacks the amino group.
Dimethylformamide (DMF): Another similar compound with a formamide group instead of an acetamide group.
Uniqueness
2-Amino-N,N-dimethylacetamide acetate is unique due to the presence of both an amino group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H13N2O3- |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-amino-N,N-dimethylacetamide;acetate |
InChI |
InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1 |
InChI Key |
BGYVHCTZMBPEBN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CN(C)C(=O)CN |
Origin of Product |
United States |
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